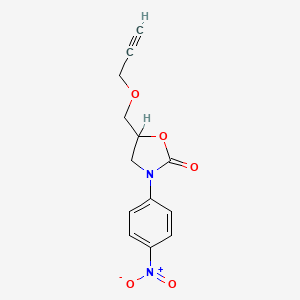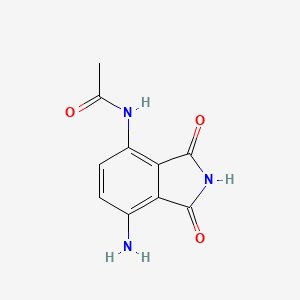
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a chemical compound with a unique structure that includes an isoindoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(7-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, while reduction may produce N-(7-Amino-1,3-dihydro-1H-isoindol-4-yl)acetamide .
科学的研究の応用
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit phosphodiesterase 4, resulting in increased levels of cyclic AMP and subsequent modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
- N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
- N-(2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl)acetamide
Uniqueness
N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
24469-08-7 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC名 |
N-(7-amino-1,3-dioxoisoindol-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3O3/c1-4(14)12-6-3-2-5(11)7-8(6)10(16)13-9(7)15/h2-3H,11H2,1H3,(H,12,14)(H,13,15,16) |
InChIキー |
HTVHAYDCSBBUGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C(=C(C=C1)N)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


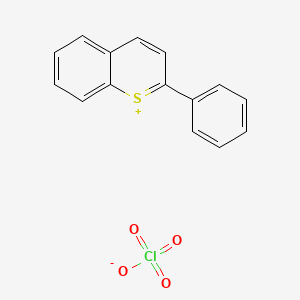
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
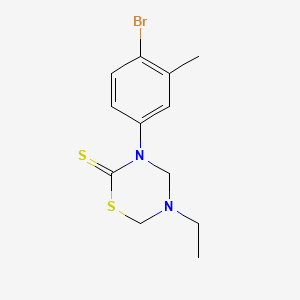
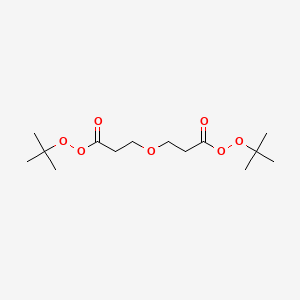
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
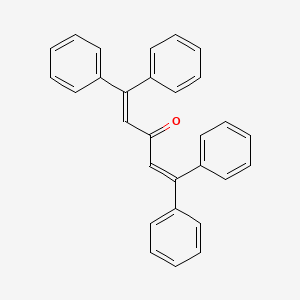
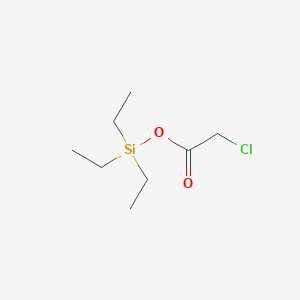
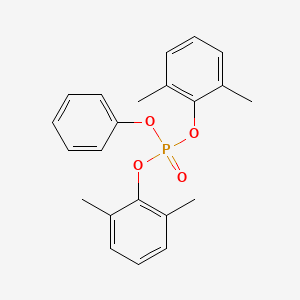
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
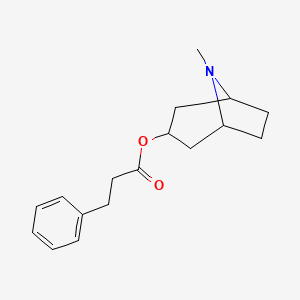
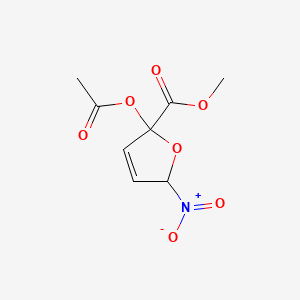
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
